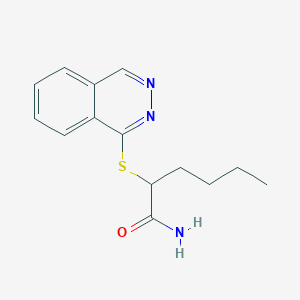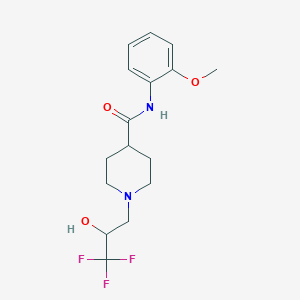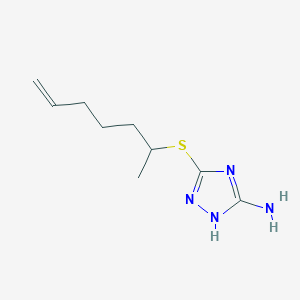
2-Phthalazin-1-ylsulfanylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phthalazin-1-ylsulfanylhexanamide is a compound that belongs to the class of phthalazine derivativesThis compound is of interest due to its potential biological and pharmacological activities, which include antimicrobial, antitumor, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phthalazin-1-ylsulfanylhexanamide can be achieved through several synthetic routes. One common method involves the reaction of phthalazine derivatives with appropriate thiol and amide precursors. For instance, the reaction of phthalazine with hexanoyl chloride in the presence of a base such as triethylamine can yield the desired hexanamide derivative. The subsequent introduction of a thiol group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of phthalazine derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phthalazin-1-ylsulfanylhexanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phthalazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Amines.
Substitution: Various substituted phthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phthalazin-1-ylsulfanylhexanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Phthalazin-1-ylsulfanylhexanamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity could be related to the induction of apoptosis or inhibition of specific signaling pathways such as EGFR or aurora kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone derivatives: These compounds share the phthalazine core structure and exhibit similar biological activities.
Dithiocarbamate hybrids: These compounds display similar anticancer properties and are synthesized using similar synthetic routes.
Uniqueness
2-Phthalazin-1-ylsulfanylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-phthalazin-1-ylsulfanylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-8-12(13(15)18)19-14-11-7-5-4-6-10(11)9-16-17-14/h4-7,9,12H,2-3,8H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAKHFISZGOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)SC1=NN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7655953.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7655957.png)
![N-[2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenyl]acetamide](/img/structure/B7655965.png)
![4-(hydroxymethyl)-4-methyl-N-[1-(4-methylphenyl)propyl]piperidine-1-carboxamide](/img/structure/B7655972.png)
![1,1,1-Trifluoro-3-[2-(3-hydroxypropyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7655975.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]urea](/img/structure/B7655983.png)
![4-Methyl-3-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethylamino]pentan-1-ol](/img/structure/B7656005.png)
![4-(hydroxymethyl)-4-methyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7656008.png)
![1-ethyl-5-methyl-N-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]benzimidazol-2-amine](/img/structure/B7656035.png)
![N-[[1-(2-fluorophenyl)cyclopropyl]methyl]-4-(hydroxymethyl)-4-methylpiperidine-1-carboxamide](/img/structure/B7656043.png)
![N-[3-[(3-bromothiophen-2-yl)methylamino]propyl]methanesulfonamide](/img/structure/B7656048.png)

![N-[1-(2,4-difluorophenyl)-2-methylpropyl]-4-(hydroxymethyl)-4-methylpiperidine-1-carboxamide](/img/structure/B7656058.png)
